ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
- Ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound with a complex structure.
- It contains a pyridazine ring fused with a thiazole ring, along with an acetyl group and a thiomorpholine moiety.
- Pyridazine-based compounds have diverse pharmacological activities, making this compound intriguing for further study .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- researchers often employ multistep organic synthesis to assemble complex heterocycles like this one.
- Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
Chemical Reactions Analysis
- Ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate likely undergoes various reactions:
Oxidation: Oxidative processes may occur at the thiazole or pyridazine rings.
Reduction: Reduction of functional groups (e.g., carbonyl reduction) could be relevant.
Substitution: Nucleophilic substitution reactions may occur at the acetyl or thiomorpholine positions.
- Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Industry: Assess its applicability in agrochemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism remains elusive due to limited data.
- Molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
- Similar compounds include pyridazines and pyridazinones.
- Highlighting its uniqueness would involve contrasting its structure, reactivity, and biological effects with those of related compounds.
Remember that while this compound shows promise, additional studies are needed to unlock its full potential.
Properties
Molecular Formula |
C17H21N5O4S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H21N5O4S2/c1-2-26-16(25)9-12-11-28-17(18-12)19-14(23)10-22-15(24)4-3-13(20-22)21-5-7-27-8-6-21/h3-4,11H,2,5-10H2,1H3,(H,18,19,23) |
InChI Key |
RHYJXESYTFEONA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3 |
Origin of Product |
United States |
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